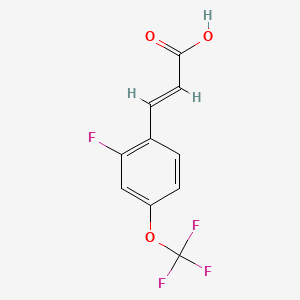![molecular formula C15H13F3N2O B2620159 N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide CAS No. 2411291-41-1](/img/structure/B2620159.png)
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFEA is a potent and selective inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In
Mecanismo De Acción
TFEA acts as a competitive inhibitor of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, binding to the active site of the enzyme and preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. This results in a decrease in serotonin levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
TFEA has been shown to have a variety of effects on the brain and behavior. In animal models, TFEA has been shown to decrease serotonin levels in the brain, resulting in decreased anxiety-like behavior and increased aggression. TFEA has also been shown to increase dopamine levels in the brain, which may contribute to its anti-depressant and anti-anxiety effects. TFEA has also been shown to have anti-tumor activity in vitro, although the mechanism of action for this effect is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFEA is a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. Its potency and selectivity for N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide make it a valuable tool for studying the effects of serotonin depletion in the brain. However, TFEA has some limitations as well. Its effects on other neurotransmitter systems, such as dopamine, may complicate the interpretation of results. Additionally, TFEA has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TFEA. One area of interest is the development of more potent and selective N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide inhibitors for use in research and potential therapeutic applications. Another area of interest is the investigation of the anti-tumor activity of TFEA and its potential use in cancer therapy. Finally, the effects of TFEA on other neurotransmitter systems, such as dopamine and norepinephrine, warrant further investigation to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of TFEA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-(Trifluoromethyl)aniline with ethyl bromoacetate to form 2-(Trifluoromethyl)phenylacetic acid ethyl ester. This intermediate is then reacted with sodium hydride and 3-bromo-1-propyne to form TFEA. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TFEA has been extensively studied for its potential applications in the field of neuroscience. N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition by TFEA results in a decrease in serotonin levels in the brain. This makes TFEA a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. TFEA has also been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-2-5-13(21)19-9-8-11-10-6-3-4-7-12(10)20-14(11)15(16,17)18/h3-4,6-7,20H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEWLPKAQJHHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NC2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate](/img/structure/B2620076.png)
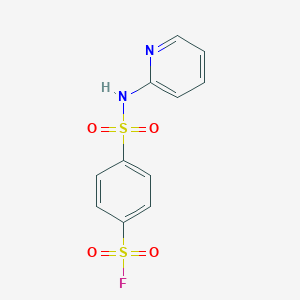
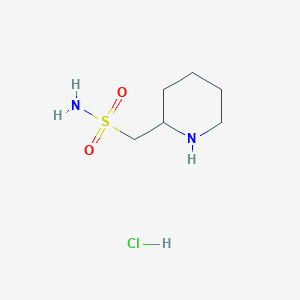

![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine](/img/structure/B2620085.png)
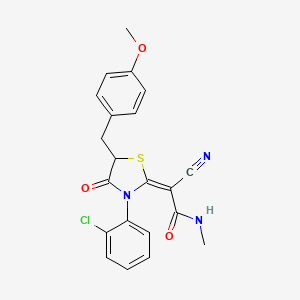
![8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2620087.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)
![2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide](/img/structure/B2620089.png)
![N-(3,4-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2620092.png)
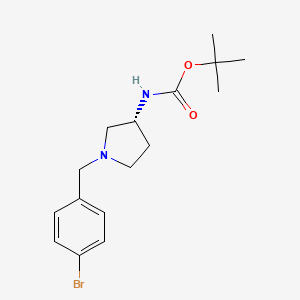
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2620098.png)
